Due to its functional groups, (R)-tert-Butyl 3-hydroxypent-4-enoate can act as a building block in the synthesis of more complex molecules. Scientists are investigating its use in creating novel pharmaceuticals or functional materials.Source:
The chiral center (R) of the molecule makes it interesting for asymmetric catalysis. In asymmetric catalysis, a chiral catalyst directs a reaction to produce a specific enantiomer (mirror image) of a product molecule. This can be crucial in developing new drugs, as often only one enantiomer has the desired therapeutic effect. Source:
Some scientific studies explore the potential biological activity of (R)-tert-Butyl 3-hydroxypent-4-enoate itself or its derivatives. However, more research is needed to understand its specific effects.
(R)-tert-butyl 3-hydroxypent-4-enoate is an organic compound with the molecular formula and a molecular weight of 172.22 g/mol. This compound is characterized by its chiral nature, featuring a hydroxyl group and a double bond in its structure, which makes it a versatile intermediate in organic synthesis. The presence of these functional groups allows (R)-tert-butyl 3-hydroxypent-4-enoate to participate in various
These reactions illustrate the compound's versatility and potential for further functionalization.
The synthesis of (R)-tert-butyl 3-hydroxypent-4-enoate typically involves the esterification of (R)-3-hydroxypent-4-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions in organic solvents like toluene or dichloromethane to facilitate the esterification process .
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated systems for precise control over reaction parameters.
(R)-tert-butyl 3-hydroxypent-4-enoate finds applications primarily in organic synthesis and pharmaceutical development due to its unique reactivity profile. It serves as an intermediate for the production of various fine chemicals and pharmaceuticals. Its ability to participate in diverse chemical transformations makes it valuable in creating complex molecular structures.
Studies on the interactions of (R)-tert-butyl 3-hydroxypent-4-enoate with biological targets are essential for understanding its potential therapeutic applications. The compound's hydroxyl group may facilitate interactions through hydrogen bonding, while the double bond could participate in addition reactions with nucleophiles. Further research is needed to explore these interactions systematically and assess their implications for drug design and development .
Several compounds share structural similarities with (R)-tert-butyl 3-hydroxypent-4-enoate. Here are some notable examples:
Compound Name | Key Features |
---|---|
(R)-tert-butyl 3-hydroxypentanoate | Lacks the double bond; less reactive |
(R)-tert-butyl 3-oxopent-4-enoate | Contains a carbonyl group instead of a hydroxyl |
(R)-tert-butyl 3-halopent-4-enoate | Features a halogen atom replacing the hydroxyl |
(R)-tert-butyl 3-hydroxypent-4-enoate is unique due to its combination of both a hydroxyl group and a double bond within its structure. This distinctive feature allows it to engage in a wide range of
Transition metal catalysts, particularly ruthenium (Ru) and palladium (Pd) complexes, have demonstrated exceptional efficacy in the asymmetric synthesis of β-hydroxy esters. Ru-based systems, such as those employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Mandyphos ligands, enable enantioselective hydrogenation of α,β-unsaturated ketones or esters to their corresponding alcohols. For example, Ru-catalyzed hydrogenation of γ-halo-γ,δ-unsaturated-β-keto esters under neutral conditions produces chiral γ-halo-β-hydroxy esters with up to 99% ee, a methodology directly applicable to (R)-tert-butyl 3-hydroxypent-4-enoate [2].
Hybrid Pd/Ru systems further enhance stereocontrol. In dehydrative allylation reactions, Pd complexes generate π-allyl intermediates, while Ru catalysts stabilize enolate species, enabling the formation of α-substituted β-keto esters with four configurable stereocenters [5]. A representative PdL¹–RuL² system achieves 92% ee for tertiary alcohols, underscoring the synergy between metal centers and chiral ligands (Table 1).
Table 1: Metal-Ligand Combinations for β-Hydroxy Ester Synthesis
Metal Center | Ligand | Substrate | ee (%) | Reference |
---|---|---|---|---|
Ru | (S)-BINAP | γ-Chloro-β-keto ester | 99 | [2] |
Pd/Ru | Trost ligand/BINAP | Cinnamyl-type allylic alcohol | 92 | [5] |
The stereochemical outcome depends on ligand backbone rigidity and metal coordination geometry. Bulky substituents on phosphine ligands hinder unproductive binding modes, favoring a single enantiomer pathway [2] [5].
Enzymatic asymmetric reduction offers an eco-friendly alternative to metal catalysis. Baker’s yeast (Saccharomyces cerevisiae) reduces β-keto esters to (R)-configured alcohols via NADPH-dependent ketoreductases. In a model reaction, ethyl 4-chloro-3-oxobutanoate was converted to (R)-ethyl 4-chloro-3-hydroxybutanoate with 95% ee using resin adsorption to mitigate substrate inhibition and product toxicity [3].
Resin-mediated in situ product removal shifts equilibrium toward completion, enabling substrate loading increases from 70 mM to 150 mM without sacrificing ee. Immobilized enzymes on porous supports further enhance reusability, though diffusion limitations may reduce turnover rates. Comparative studies show free enzymes in biphasic systems (e.g., water-ethyl acetate) achieve higher initial reaction velocities but lower long-term stability [3].
Solvent polarity and temperature critically influence stereoselectivity. Polar aprotic solvents like tetrahydrofuran (THF) stabilize transition states in Ru-catalyzed hydrogenations, yielding 85–90% ee for β-hydroxy esters [2]. In contrast, nonpolar solvents (e.g., toluene) reduce catalytic activity due to poor ligand solubility.
Enzymatic systems favor aqueous-organic biphasic media. For baker’s yeast, optimal temperatures range from 25–30°C; deviations beyond this window denature ketoreductases, dropping ee below 80% [3]. Cryogenic conditions (-20°C) in metal-catalyzed reactions slow reaction rates but improve ee by minimizing racemization (Table 2).
Table 2: Solvent and Temperature Impact on Stereoselectivity
System | Solvent | Temperature (°C) | ee (%) |
---|---|---|---|
Ru-BINAP | THF | 25 | 99 |
Baker’s yeast | Water/ethyl acetate | 30 | 95 |
Pd/Ru hybrid | Dichloromethane | -20 | 92 |
Elevated temperatures accelerate kinetic resolutions but risk substrate decomposition. For instance, heating above 40°C in enzymatic systems promotes ester hydrolysis, reducing yield [3].
(R)-tert-butyl 3-hydroxypent-4-enoate serves as a crucial chiral building block for the synthesis of β-amino alcohols, which represent an important class of biologically active compounds with widespread pharmaceutical applications [1]. The compound's unique structural features, including its chiral center at the C-3 position and the presence of both hydroxyl and alkene functionalities, make it an ideal starting material for stereocontrolled transformations leading to β-amino alcohol derivatives [2].
The synthetic utility of (R)-tert-butyl 3-hydroxypent-4-enoate in β-amino alcohol construction stems from its ability to undergo various nitrogen-introducing reactions while maintaining stereochemical integrity [1]. Research has demonstrated that the compound can be efficiently converted to β-amino alcohols through several pathways, including reductive amination processes and nucleophilic substitution reactions [3]. The presence of the tert-butyl ester group provides both steric protection and synthetic flexibility, allowing for selective functionalization at the hydroxyl position.
Enzymatic approaches have proven particularly effective for accessing enantiopure β-amino alcohols from this building block. Studies utilizing ω-transaminase enzymes have shown that kinetic resolution and asymmetric reductive amination of related α-hydroxy ketones can achieve excellent enantioselectivities exceeding 99% enantiomeric excess [1]. The volumetric productivity reported for these biotransformations reaches up to 68.6 grams per liter per day, demonstrating the practical viability of this approach for large-scale synthesis [1].
The mechanistic pathway for β-amino alcohol formation typically involves initial activation of the hydroxyl group followed by nucleophilic displacement or addition-elimination sequences [3]. The stereochemical outcome is largely controlled by the existing chiral center, which directs the approach of nucleophilic species through steric and electronic effects. This predictable stereochemical control has made (R)-tert-butyl 3-hydroxypent-4-enoate a preferred starting material for the synthesis of pharmaceutically relevant β-amino alcohol scaffolds.
The structural complexity and functional group diversity present in polyoxygenated natural products make them attractive targets for total synthesis, with (R)-tert-butyl 3-hydroxypent-4-enoate serving as a valuable building block for these endeavors [4]. Polyoxygenated compounds, including polyketides and related natural products, often contain multiple oxygen-bearing stereogenic centers that require careful synthetic planning to achieve the desired stereochemical arrangements [5].
The compound's role in polyoxygenated natural product synthesis is exemplified by its incorporation into iterative synthetic strategies that mimic biosynthetic pathways [4]. These approaches take advantage of the compound's existing stereochemistry and functional group positioning to build complex molecular architectures through sequential bond-forming reactions. The presence of the alkene moiety enables cross-metathesis reactions, while the hydroxyl group can participate in glycosylation or other oxygen-centered transformations [5].
Research into polyketide synthesis has highlighted the importance of modular approaches that utilize well-defined building blocks like (R)-tert-butyl 3-hydroxypent-4-enoate [4]. The compound can serve as both a chain extension unit and a stereochemical control element in these syntheses. The iterative nature of polyketide biosynthesis has inspired synthetic chemists to develop analogous laboratory methods that leverage the predictable reactivity patterns of such building blocks [5].
The synthetic flexibility of (R)-tert-butyl 3-hydroxypent-4-enoate in polyoxygenated natural product construction is further enhanced by its compatibility with various protecting group strategies [5]. The tert-butyl ester can be selectively removed under mild acidic conditions, while the hydroxyl group can be protected or activated as needed for specific transformations. This orthogonal reactivity pattern allows for complex synthetic sequences that would be difficult to achieve with less functionally diverse starting materials.
Peptidomimetic compounds represent a significant class of therapeutic agents that mimic the biological activity of peptides while offering improved pharmacological properties such as enhanced stability and bioavailability [6] [7]. (R)-tert-butyl 3-hydroxypent-4-enoate has emerged as a valuable scaffold for peptidomimetic development due to its ability to introduce chirality and conformational constraints that are essential for biological activity.
The compound's utility in peptidomimetic synthesis lies in its capacity to serve as a backbone replacement for natural amino acid residues [6]. The hydroxyl group can participate in hydrogen bonding interactions that mimic those found in native peptide structures, while the alkene functionality provides opportunities for additional derivatization. Research has shown that peptidomimetics incorporating such structural elements can exhibit enhanced binding affinity and selectivity for target proteins compared to their peptide counterparts [7].
Studies on alanine-based peptidomimetics have demonstrated the importance of chiral building blocks like (R)-tert-butyl 3-hydroxypent-4-enoate in creating biomimetic assemblies [7]. These compounds can adopt various secondary structures, including β-sheet, α-helix, and double helix conformations, depending on their specific derivatization patterns. The incorporation of specific functional groups, such as chalcogen bonding motifs, enables the formation of stable supramolecular assemblies that survive in both solid state and solution phases [7].
The development of peptidomimetic compounds from (R)-tert-butyl 3-hydroxypent-4-enoate typically involves strategic functionalization to introduce the necessary binding elements while maintaining the desired conformational properties [6]. This may include the incorporation of aromatic systems, hydrogen bond donors and acceptors, or metal-chelating groups depending on the target application. The modular nature of peptidomimetic synthesis allows for systematic structure-activity relationship studies that can guide the optimization of biological activity.
The pharmaceutical relevance of peptidomimetics derived from chiral building blocks like (R)-tert-butyl 3-hydroxypent-4-enoate extends beyond simple peptide replacement [8]. These compounds can serve as lead structures for drug discovery programs targeting specific protein-protein interactions or enzyme active sites. The improved metabolic stability and oral bioavailability of peptidomimetics make them attractive alternatives to traditional peptide-based therapeutics, particularly for applications requiring systemic administration.
Irritant